Dual Monoamine Transporter Inhibition: DAT vs. SERT Potency Profile
In human embryonic kidney 293 (HEK293) cells expressing the human transporters, 2-[(4-Chlorophenyl)methoxy]ethanamine demonstrates a clear preference for serotonin transporter (SERT) inhibition over dopamine transporter (DAT) inhibition [1]. Specifically, it inhibits [³H]serotonin uptake with an IC₅₀ of 100 nM, whereas its inhibition of [³H]dopamine uptake is approximately 6.6-fold weaker, with an IC₅₀ of 658 nM [1]. This contrasts with the unsubstituted parent compound benzylamine, which is reported to inhibit monoamine oxidase A (MAO-A) with an IC₅₀ of 4.7 nM and MAO-B with an IC₅₀ of 13 nM [2], highlighting a fundamental shift in primary pharmacology from MAO inhibition to monoamine transporter modulation conferred by the 4-chlorobenzyloxyethylamine scaffold.
| Evidence Dimension | Inhibition of [³H]serotonin uptake at human SERT |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | Target compound (for [³H]dopamine uptake) = 658 nM; Benzylamine (MAO-A IC₅₀) = 4.7 nM |
| Quantified Difference | 6.6-fold selectivity for SERT over DAT; ~21-fold weaker SERT inhibition vs. benzylamine's MAO-A inhibition |
| Conditions | Human SERT and DAT expressed in HEK293 cells, [³H]serotonin and [³H]dopamine uptake assays |
Why This Matters
The preferential SERT inhibition profile (IC₅₀ 100 nM) over DAT (IC₅₀ 658 nM) makes this compound a valuable tool for studying serotonin-specific reuptake mechanisms with reduced dopaminergic interference, a critical parameter for neuropharmacology assay design.
- [1] EcoDrugPlus. (n.d.). Compound ID 2126094: In vitro pharmacology data. View Source
- [2] Probes & Drugs Portal. (2025). BENZYLAMINE (PD007986, WGQKYBSKWIADBV-UHFFFAOYSA-N). View Source
